molecular formula C18H16N2O4 B2529528 Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate CAS No. 953854-67-6

Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate

Cat. No. B2529528
CAS RN: 953854-67-6
M. Wt: 324.336
InChI Key: SDRSVVDSCAGSHK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate is a compound that falls within the broader class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound is not directly mentioned in the provided papers, but these papers discuss various quinoline derivatives and their syntheses, which can provide insights into the synthesis and properties of related compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach involves a Friedländer reaction, which is a method commonly used to synthesize quinolines, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as the furylcarbonylamino group in the target compound, can significantly influence the compound's chemical behavior and biological activity. The stereochemistry of quinoline derivatives, as in the case of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, is often determined using spectroscopic methods like NMR .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, the ethyl ester group in quinoline derivatives can be modified through hydrolysis or transesterification reactions . The presence of halogens, as in ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, allows for further functionalization through nucleophilic substitution reactions . The reactivity of the cyano group in Reissert compounds can lead to cycloaddition reactions, as seen in the synthesis of cycloprop[b]indoles upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Factors such as the presence of electron-withdrawing or electron-donating groups, the degree of substitution, and the nature of the substituents can affect properties like solubility, melting point, and reactivity. For example, the introduction of fluorine atoms in ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate alters its electronic properties and potentially its biological activity . The specific properties of Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate would need to be determined experimentally, but insights can be drawn from the behavior of similar compounds.

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Research has focused on the synthesis and reactivity of related quinoline derivatives, highlighting advanced techniques in organic chemistry. For instance, studies on the synthesis of some ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates explore the chemical reduction and consecutive nucleophilic addition reactions, yielding specific quinoxalines with potential for further chemical exploration (Zahra et al., 2007). Another study on the structural analysis of 2,3,6-trisubstituted 1,4-dihydro-4-oxoquinolines via NMR spectroscopy provides insights into the effects of substituents on molecular structure (Kononov et al., 1988).

Photoreactivity and Novel Synthesis Pathways

Photoreactivity of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates (Reissert compounds) has been explored, leading to the synthesis of cycloprop[b]indoles, indicating a potential for the development of novel organic compounds through photochemical reactions (Ikeda et al., 1977).

Development of Novel Compounds with Potential Applications

Research has not only focused on the synthesis but also on the development of compounds with potential applications. For example, the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via one-pot reaction signifies the potential of these compounds in various applications due to their unique chemical structures (Gao et al., 2011).

Advanced Analytical Techniques

Studies also incorporate advanced analytical techniques to elucidate the structure and properties of synthesized compounds, such as the use of X-ray crystallography and NMR spectroscopy. This analytical approach is crucial in confirming the structures of complex organic molecules and understanding their chemical behavior.

Potential Antibacterial Applications

Some synthesized quinoline derivatives are explored for their antibacterial activity, indicating the potential of these compounds in medicinal chemistry. For instance, ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives has been investigated for potential antibacterial agents, highlighting the intersection between organic synthesis and biomedical applications (Balaji et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many organic compounds act as reagents or catalysts in chemical reactions .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general rule, laboratory chemicals should be handled with care and appropriate safety measures should be taken .

properties

IUPAC Name

ethyl 4-(furan-2-carbonylamino)-2-methylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRSVVDSCAGSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-furylcarbonylamino)-2-methylquinoline-6-carboxylate

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